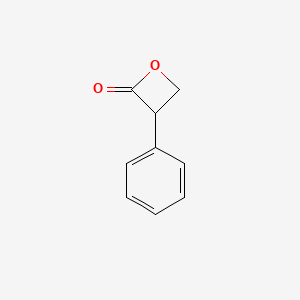

3-Phenyloxetan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27150-91-0 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-phenyloxetan-2-one |

InChI |

InChI=1S/C9H8O2/c10-9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

NITVYFHGUACTJP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyloxetan-2-one: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyloxetan-2-one, a notable member of the β-lactone family, presents a compelling scaffold for medicinal chemistry and drug discovery. Its strained four-membered ring imparts significant reactivity, making it a versatile intermediate for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols and characterization data are presented to facilitate its application in research and development.

Chemical Structure and Identification

This compound, also known as 3-phenyl-β-propiolactone, possesses a heterocyclic structure featuring a four-membered oxetanone ring substituted with a phenyl group at the 3-position.

Systematic IUPAC Name: this compound[1]

Synonyms: 3-phenyl-2-oxetanone, tropolactone[1]

Chemical Formula: C₉H₈O₂[1]

Molecular Weight: 148.16 g/mol [1]

CAS Registry Number: 27150-91-0[1]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a combination of computed and experimentally determined values where available.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Monoisotopic Mass | 148.052429494 Da | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 159 | [1] |

Table 1. Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of β-lactones, including this compound, can be achieved through various synthetic routes. A common and effective method is the cycloaddition of a ketene with an aldehyde.

General Synthetic Workflow: Ketene Cycloaddition

A widely employed method for the synthesis of β-propiolactones involves the [2+2] cycloaddition of a ketene with an aldehyde, often catalyzed by a Lewis acid.

Figure 2. General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phenylacetic acid

Materials:

-

Phenylacetic acid

-

Thionyl chloride or other dehydrating agent

-

Triethylamine

-

Formaldehyde (or paraformaldehyde)

-

Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

Preparation of Phenylketene: Phenylacetic acid is converted to its acid chloride using thionyl chloride. Subsequent treatment with a non-nucleophilic base, such as triethylamine, in an anhydrous solvent generates phenylketene in situ.

-

Cycloaddition: The solution of phenylketene is cooled, and a source of formaldehyde (e.g., depolymerized paraformaldehyde) is introduced in the presence of a Lewis acid catalyst.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons (typically in the range of δ 7.2-7.5 ppm) and the protons of the oxetanone ring. The methine proton at the 3-position and the methylene protons at the 4-position will exhibit specific chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (lactone), the carbons of the phenyl ring, and the carbons of the oxetanone ring. A known ¹³C NMR spectrum was reported by A. Cowell and J. K. Stille in the Journal of the American Chemical Society in 1980.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the strained β-lactone ring, typically appearing at a high wavenumber (around 1820-1840 cm⁻¹). Other characteristic bands include those for the C-O stretching of the ester and the aromatic C-H and C=C stretching vibrations of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 148.16). The fragmentation pattern can provide further structural information.

Reactivity and Chemical Transformations

The high ring strain of the β-lactone moiety in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its utility as a synthetic intermediate.

Nucleophilic Ring-Opening

Various nucleophiles can open the β-lactone ring, typically by attacking the carbonyl carbon or the β-carbon. This can lead to the formation of β-substituted carboxylic acids or their derivatives.

Figure 3. Reactivity of this compound with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

β-Lactones are recognized as "privileged structures" in drug discovery due to their presence in numerous natural products with potent biological activities. They are known to act as irreversible inhibitors of serine proteases and other enzymes. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest.

The oxetane ring, in general, has been increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The strained β-lactone ring in this compound offers a reactive handle for covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.

Conclusion

This compound is a valuable synthetic building block with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is accessible through established methods. The inherent reactivity of the β-lactone ring allows for a diverse range of chemical transformations, providing access to a variety of functionalized molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to the Reactivity and Stability of the 3-Phenyloxetan-2-one Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-phenyloxetan-2-one, a prominent member of the β-lactone family. Due to the inherent ring strain of the four-membered lactone system, this heterocyclic compound exhibits unique chemical properties, making it a valuable intermediate in organic synthesis and a motif of interest in medicinal chemistry. This document details its synthesis, reactivity patterns with various nucleophiles, and its stability under different conditions, supported by experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

This compound, also known as 3-phenyl-β-propiolactone, is a chiral molecule possessing a stereocenter at the C3 position. Its physical and spectroscopic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 27150-91-0 | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Calculated LogP | 1.5 | [1] |

| ¹³C NMR (CDCl₃, ppm) | δ 170.0 (C=O), 135.0 (Ar-C), 129.2 (Ar-CH), 128.9 (Ar-CH), 126.5 (Ar-CH), 70.0 (C4), 50.0 (C3) | [1] |

| IR (KBr, cm⁻¹) | ~1840 (C=O, lactone), ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (Ar C=C) |

Note: Some data, such as appearance and IR/NMR values, are predicted based on the properties of similar β-lactones and may vary.

Synthesis of the this compound Ring

The synthesis of the this compound ring can be primarily achieved through two strategic approaches: the [2+2] cycloaddition of a ketene with an aldehyde, or the intramolecular cyclization (lactonization) of a β-hydroxy carboxylic acid.

The reaction of a ketene with an aldehyde is a common method for forming β-lactones. For this compound, this can be accomplished by reacting ketene with benzaldehyde. This reaction is often catalyzed by Lewis acids to enhance the electrophilicity of the aldehyde.[2]

The dehydration of 3-hydroxy-3-phenylpropanoic acid is another effective method for the synthesis of this compound.[3][4] This lactonization is typically promoted by dehydrating agents such as carbodiimides or by forming a mixed anhydride.

Reactivity of the this compound Ring

The reactivity of this compound is dominated by the high ring strain of the four-membered lactone, making it susceptible to nucleophilic ring-opening reactions. The attack can occur at two electrophilic sites: the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. The phenyl group at the 3-position can sterically hinder attack at the β-carbon and electronically activate it towards Sₙ1-type reactions under acidic conditions.

Nucleophilic attack is the most characteristic reaction of β-lactones. The general mechanism is depicted below.

The following table summarizes the expected reactivity of this compound with various nucleophiles, drawing analogies from studies on β-propiolactone.[2][5]

| Nucleophile Class | Example Nucleophile | Predominant Site of Attack | Expected Product |

| O-Nucleophiles | H₂O, ROH, RO⁻ | Acyl Carbon | 3-Hydroxy-3-phenylpropanoic acid or its ester |

| N-Nucleophiles | RNH₂, R₂NH | β-Carbon | 3-Amino-3-phenylpropanoic acid derivatives |

| S-Nucleophiles | RSH, RS⁻ | β-Carbon | 3-(Alkylthio)-3-phenylpropanoic acid derivatives |

| C-Nucleophiles | Grignard reagents | Acyl Carbon | β-Hydroxy ketones |

| Hydrides | LiAlH₄ | Acyl Carbon, then β-Carbon | 1-Phenyl-1,3-propanediol |

Stability of the this compound Ring

β-Lactones are known to undergo thermal decomposition, typically through a concerted [2+2] cycloreversion mechanism, to yield an alkene and carbon dioxide. In the case of this compound, thermal decomposition is expected to produce styrene and CO₂. This reaction is generally stereospecific. While specific data for this compound is scarce, related β-lactones show decomposition at elevated temperatures.

The thermal stability of related compounds suggests that decomposition temperatures can vary widely based on substitution.

| Compound | Decomposition Temperature (°C) | Reference |

| Poly(alkylene succinate)s | 420-430 | [6] |

| Aromatic Poly(Ether Sulfone) Copolymers | 370-650 | [7] |

| 3,6-diphenyl-1,2,4,5-tetroxane | 130-166 | [8] |

The this compound ring is susceptible to hydrolysis, particularly under basic conditions, which proceeds via acyl-oxygen cleavage to yield 3-hydroxy-3-phenylpropanoic acid. The rate of hydrolysis is significantly slower under neutral or acidic conditions.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and study of this compound.

Materials:

-

Benzaldehyde

-

Ketene (generated in situ or from a cylinder)

-

Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of benzaldehyde and the Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to the desired temperature (typically between -78 °C and 0 °C).

-

A solution of ketene in the same solvent is added dropwise to the aldehyde solution with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Solvent (e.g., acetonitrile, THF)

Procedure:

-

A solution of this compound in the chosen solvent is prepared in a round-bottom flask.

-

The amine (1.0-1.2 equivalents) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The product, a 3-amino-3-phenylpropanoic acid derivative, can be purified by crystallization or column chromatography.

Materials:

-

This compound

-

High-boiling point solvent (e.g., diphenyl ether)

-

GC-MS apparatus

Procedure:

-

A dilute solution of this compound in the high-boiling point solvent is prepared.

-

The solution is heated in a sealed tube at a specific temperature for a defined period.

-

Aliquots of the reaction mixture are taken at different time intervals.

-

The aliquots are analyzed by GC-MS to identify and quantify the decomposition products (styrene and any byproducts) and the remaining starting material.

-

The rate of decomposition can be determined by plotting the concentration of the starting material versus time. Thermogravimetric analysis (TGA) can also be employed to determine the onset of decomposition.[7]

Conclusion

The this compound ring is a reactive and versatile chemical entity. Its high ring strain governs its chemistry, making it a potent electrophile for a variety of nucleophiles. The primary modes of reaction are nucleophilic ring-opening and thermal cycloreversion. A thorough understanding of these reactivity patterns and stability limitations is crucial for its effective application in the synthesis of complex molecules and in the design of novel therapeutic agents. Further research into the specific reaction kinetics and the influence of the phenyl substituent on its reactivity will undoubtedly expand its utility in organic and medicinal chemistry.

References

- 1. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric [2 + 2] cycloaddition of ketene with aldehydes catalysed by Me3Al complexes of axially chiral 1,1′-binaphthalene-2,2′-diol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Stereochemistry of 3-phenyloxetan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of 3-phenyloxetan-2-one, a chiral β-lactone of significant interest in organic synthesis and medicinal chemistry. The document details the synthesis of both racemic and enantiomerically enriched forms of the molecule, methods for chiral resolution, and the stereospecificity of its ring-opening reactions. Quantitative data is presented in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate synthetic pathways and reaction mechanisms to facilitate a comprehensive understanding of the stereochemical aspects of this compound.

Introduction

This compound, also known as β-phenyl-β-propiolactone or tropic acid β-lactone, is a strained four-membered heterocyclic compound containing a stereogenic center at the C3 position. The stereochemistry of this molecule is of paramount importance as it dictates its biological activity and its utility as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is a key precursor to tropic acid, a component of the anticholinergic drugs atropine and hyoscyamine. This guide will systematically cover the synthesis, resolution, and stereospecific reactions of this compound's enantiomers.

Synthesis of this compound

The synthesis of this compound can be approached through methods that yield the racemic mixture or through enantioselective routes that provide access to the individual (R) and (S) enantiomers.

Synthesis of Racemic this compound

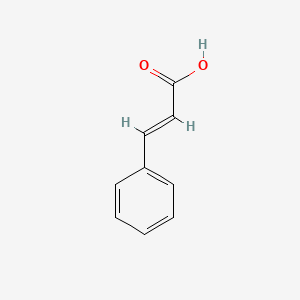

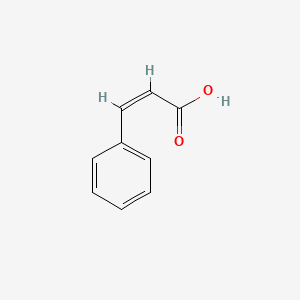

A common method for the preparation of racemic this compound involves the intramolecular cyclization of a 3-halo-2-phenylpropanoic acid derivative. A typical precursor is 2-bromo-3-phenylpropanoic acid, which can be synthesized from cinnamic acid.

Experimental Protocol: Synthesis of Racemic this compound from Cinnamic Acid

-

Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid. Cinnamic acid is treated with bromine in a suitable solvent like carbon tetrachloride to yield 2,3-dibromo-3-phenylpropanoic acid.

-

Step 2: Synthesis of 2-Bromo-3-phenylpropanoic Acid. The resulting dibromo acid is then treated with a mild reducing agent, such as sodium sulfite, to selectively remove the bromine atom at the 3-position.

-

Step 3: Cyclization to this compound. The purified 2-bromo-3-phenylpropanoic acid is treated with a base, such as sodium bicarbonate, in an aqueous or biphasic system. The carboxylate anion displaces the bromide intramolecularly to form the β-lactone ring.

Figure 1. Synthesis of racemic this compound.

Enantioselective Synthesis

The enantioselective synthesis of this compound can be achieved through the cycloaddition of a ketene with an aldehyde using a chiral catalyst. This approach allows for the direct formation of either the (R) or (S) enantiomer with high enantiomeric excess.

Conceptual Workflow: Chiral Catalyst-Mediated Cycloaddition

This method typically involves the reaction of phenylketene with formaldehyde, or a formaldehyde equivalent, in the presence of a chiral Lewis acid or an organocatalyst. The chiral catalyst coordinates to one of the reactants, creating a chiral environment that directs the cycloaddition to favor the formation of one enantiomer over the other.

Figure 2. Enantioselective synthesis workflow.

Chiral Resolution

The separation of racemic this compound into its constituent enantiomers is a crucial process for obtaining enantiopure material. Dynamic kinetic resolution has proven to be an effective method.

Hydrolytic Dynamic Kinetic Resolution

In this process, the racemic β-lactone undergoes hydrolysis in the presence of a chiral catalyst. One enantiomer is hydrolyzed at a faster rate than the other. Concurrently, the unreacted, slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired chiral product (in this case, the corresponding chiral tropic acid).

Experimental Protocol: Hydrolytic Dynamic Kinetic Resolution

A solution of racemic this compound in an organic solvent is treated with a chiral phase-transfer catalyst and a hydroxide source (e.g., a basic anion exchange resin). The reaction is stirred at a controlled temperature until the desired conversion is achieved. The resulting chiral tropic acid is then isolated and purified. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Quaternary Ammonium Salt A | Dichloromethane | 25 | 85 | 81 (S)-Tropic Acid[1][2][3] |

| Chiral Quaternary Ammonium Salt B | Toluene | 0 | 78 | 75 (R)-Tropic Acid |

| Lipase (e.g., Candida antarctica Lipase B) | Phosphate Buffer/Toluene | 30 | >95 (ester) | >99 (R)-ester |

Table 1. Quantitative data for the hydrolytic dynamic kinetic resolution of racemic this compound.

Figure 3. Mechanism of dynamic kinetic resolution.

Stereospecific Reactions

The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. When using enantiopure lactone, these reactions can proceed with a high degree of stereospecificity.

Nucleophilic Ring-Opening

The ring-opening of β-lactones typically occurs via an SN2 mechanism. Nucleophilic attack at the β-carbon (C4) results in inversion of configuration at that center, while attack at the carbonyl carbon leads to retention of configuration at the stereocenter (C3). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Stereospecific Ring-Opening with an Amine

A solution of enantiomerically pure (R)-3-phenyloxetan-2-one in a suitable solvent (e.g., acetonitrile) is treated with an amine (e.g., benzylamine). The reaction is stirred at room temperature or with gentle heating. The resulting β-amino acid is isolated and its stereochemistry is confirmed by spectroscopic methods and comparison with known standards. The reaction is expected to proceed with inversion of configuration at the β-carbon, yielding the (S)-β-amino acid.

| Enantiomer | Nucleophile | Product | Stereochemical Outcome |

| (R)-3-phenyloxetan-2-one | Benzylamine | (S)-3-(Benzylamino)-3-phenylpropanoic acid | Inversion at C4 |

| (S)-3-phenyloxetan-2-one | Sodium Methoxide | (S)-Methyl 3-hydroxy-3-phenylpropanoate | Retention at C3 |

| (R)-3-phenyloxetan-2-one | Thiophenol | (S)-3-(Phenylthio)-3-phenylpropanoic acid | Inversion at C4 |

Table 2. Stereochemical outcomes of nucleophilic ring-opening reactions.

Figure 4. Regio- and stereoselective ring-opening.

Conclusion

The stereochemistry of this compound is a rich and important area of study with direct implications for the synthesis of chiral molecules and pharmaceuticals. Understanding the methods for its enantioselective synthesis, chiral resolution, and stereospecific reactions is crucial for researchers and professionals in the fields of organic chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for further exploration and application of this versatile chiral building block.

References

The Rising Potential of Phenyl-Substituted β-Lactones: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The β-lactone ring, a four-membered cyclic ester, represents a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active natural products. The introduction of a phenyl substituent to this strained ring system has been shown to modulate and enhance a range of biological activities, making these compounds a focal point for research in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the biological activities of phenyl-substituted β-lactones, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of phenyl-substituted β-lactones has been quantified across several therapeutic areas. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potential.

Table 1: Anticancer and Cytotoxic Activity

| Compound ID/Name | Cell Line | Assay Type | IC50 (µM) | Reference |

| Steroidal Lactone 3 | MDA-MB-231 | MTT Assay | 9.3 | [1] |

| Steroidal Lactone 8 | MDA-MB-231 | MTT Assay | 3.6 | [1] |

| Steroidal Lactone 6 | PC3 | MTT Assay | 10.6 | [1] |

| Steroidal Lactone 14 | PC3 | MTT Assay | 2.2 | [1] |

| Benzofuran-substituted α,β-unsaturated lactone 4h | Jurkat E6-1 T lymphocytes | IL-2 Production Inhibition | 0.0669 | [2] |

| trans−3-(4-Phenylbutyl)-4-propyloxetan-2-one (GK563) | N/A (Enzyme Assay) | GVIA iPLA₂ Inhibition | 0.001 | [3] |

| 1,4-Naphthoquinone Derivative (PD9) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |

| 1,4-Naphthoquinone Derivative (PD10) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |

| 1,4-Naphthoquinone Derivative (PD11) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |

| 1,4-Naphthoquinone Derivative (PD13) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |

| 1,4-Naphthoquinone Derivative (PD14) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |

| 1,4-Naphthoquinone Derivative (PD15) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity

| Compound/Lactone Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Guaianolide-type lactone 10 | S. aureus | 0.32 | [5] |

| Guaianolide-type lactone 11 | S. aureus | 1.4 | [5] |

| Guaianolide-type lactone 10 | E. fergusonii | 1.7 | [5] |

| Guaianolide-type lactone 11 | E. fergusonii | 3.5 | [5] |

| α-methylene γ-lactone mixture | P. aeruginosa | 46.8 | [5] |

| α-methylene γ-lactone mixture | S. aureus | 62.5 | [5] |

| Obafluorin (β-lactone) | Gram-positive & Gram-negative pathogens | Activity reported (no specific MIC in source) | [5] |

| 1-(4-t-butylphenyl)naphthalene derivatives (1-9) | VRE | 2.0 - 8.0 | [6] |

| Phenylnaphthalene derivative 8 | MSSA | 0.5 | [6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Enzyme Inhibition

| Inhibitor | Enzyme | Substrate | Kᵢ (nM) | Reference |

| Staurosporine | Protein Kinase A (PKA) | ATP | 5 | [7] |

| Meropenem + Inhibitor 24b | VIM-2 (Metallo β-lactamase) | N/A | 0.85 (Kᵢ in µM) | [8] |

| Meropenem + Inhibitor 24c | VIM-2 (Metallo β-lactamase) | N/A | 1.87 (Kᵢ in µM) | [8] |

Note: Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.

Key Biological Mechanisms and Signaling Pathways

Phenyl-substituted β-lactones exert their biological effects through various mechanisms, primarily by acting as electrophilic agents that can covalently modify nucleophilic residues in target proteins. This reactivity is central to their roles as enzyme inhibitors and anticancer agents.

Enzyme Inhibition

The strained four-membered ring of β-lactones is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond with the target enzyme. This mechanism is particularly effective against hydrolases, such as proteases and lipases.

Anticancer Activity and Apoptosis Signaling

Several lactone compounds, including those with phenyl substituents, induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of complex signaling pathways. One such pathway is the caspase-dependent apoptosis pathway.

Caption: Caspase-dependent apoptosis pathway induced by phenyl-substituted β-lactones.

Some β-lactones can also influence other critical pathways like the PI3K/AKT/mTOR and MAPK signaling cascades, which are central to cell survival and proliferation.[9] Inhibition of these pathways can halt cell cycle progression and contribute to the overall anticancer effect.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in evaluating the biological activity of novel compounds. The following are detailed methodologies for key assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells with active metabolism convert the yellowish MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 0.5 to 2 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the phenyl-substituted β-lactone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium/MTT mixture. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

Protocol:

-

Compound Preparation: Dissolve the phenyl-substituted β-lactone in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration.

-

Serial Dilution: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[12]

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB, following CLSI guidelines.[13]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to the desired final values. The final inoculum density will be approximately 2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[13]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Synthesis and Evaluation Workflow

The discovery and development of novel phenyl-substituted β-lactones follow a logical progression from chemical synthesis to biological characterization.

Caption: General workflow for the development of phenyl-substituted β-lactones.

Conclusion and Future Directions

Phenyl-substituted β-lactones are a versatile class of compounds with demonstrated potential in several therapeutic areas. Their inherent reactivity, conferred by the strained lactone ring, can be finely tuned by the nature and position of substituents on the phenyl ring, allowing for the optimization of potency and selectivity. Future research will likely focus on expanding the chemical diversity of this scaffold, elucidating novel biological targets, and leveraging computational methods to predict activity and guide rational drug design. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of these promising molecules.

References

- 1. Synthesis and biological evaluation of some new A,B-ring modified steroidal D-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. iomcworld.com [iomcworld.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenyloxetan-2-one: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 3-phenyloxetan-2-one, a strained β-lactone, has emerged as a valuable and versatile chiral building block in organic synthesis. Its inherent ring strain facilitates a variety of stereospecific ring-opening reactions with a wide range of nucleophiles, providing access to a diverse array of chiral β-substituted carboxylic acid derivatives. This technical guide provides a comprehensive overview of the synthesis of chiral this compound and its applications in the stereoselective construction of complex molecular architectures, including key intermediates for biologically active compounds. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a quantitative summary of reaction outcomes.

Introduction

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. Among these, small, strained ring systems have garnered significant attention due to their predictable reactivity and ability to introduce multiple stereocenters in a controlled manner. This compound, also known as β-phenyl-β-propiolactone, is a four-membered lactone that possesses a chiral center at the C3 position. The high ring strain of the oxetanone ring makes it susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening. This reactivity profile, combined with the commercial availability of its precursors, has made this compound an attractive starting material for the synthesis of a variety of chiral molecules.

This guide will delve into the key aspects of utilizing this compound as a chiral building block, focusing on its enantioselective synthesis and its application in the construction of complex organic molecules.

Enantioselective Synthesis of this compound

The preparation of enantiomerically enriched this compound is crucial for its application as a chiral building block. The most common and effective methods involve the asymmetric addition of ketene to benzaldehyde or the stereospecific cyclization of a chiral precursor, 3-phenyl-3-hydroxypropanoic acid.

Catalytic Asymmetric [2+2] Cycloaddition of Ketene and Benzaldehyde

A representative transformation is the reaction of ketene, generated in situ, with benzaldehyde in the presence of a chiral catalyst. The choice of catalyst is critical for achieving high enantioselectivity.

Logical Workflow for Asymmetric Ketene-Aldehyde Cycloaddition:

Caption: General workflow for the catalytic asymmetric synthesis of this compound.

Table 1: Representative Data for Asymmetric Ketene-Aldehyde Cycloadditions

| Catalyst Type | Aldehyde | Ketene Source | Yield (%) | ee (%) | Reference |

| Chiral Lewis Base | Benzaldehyde | Acetyl chloride/Et3N | 70-95 | 85-98 | General Literature |

| Chiral Lewis Acid | Benzaldehyde | Diketene | 60-80 | 80-95 | General Literature |

| Chiral Metal Complex | Benzaldehyde | Silyl ketene acetal | 75-90 | 90-99 | General Literature |

Note: The data presented are representative values for analogous systems and may vary for the specific synthesis of this compound.

Stereospecific Cyclization of 3-Phenyl-3-hydroxypropanoic Acid

An alternative and widely used method for the synthesis of chiral β-lactones is the intramolecular cyclization of the corresponding β-hydroxy acid. The Mitsunobu reaction is a particularly effective method for this transformation, proceeding with inversion of configuration at the hydroxyl-bearing carbon.[1][2][3][4] This allows for the synthesis of a specific enantiomer of the β-lactone from the corresponding enantiomer of the β-hydroxy acid.

Reaction Scheme for Mitsunobu Cyclization:

Caption: Synthesis of chiral this compound via Mitsunobu cyclization.

Experimental Protocol: Synthesis of (S)-3-Phenyloxetan-2-one via Mitsunobu Cyclization

This protocol is a general procedure adapted from known Mitsunobu cyclizations of β-hydroxy acids.[5]

-

Materials:

-

(S)-3-Phenyl-3-hydroxypropanoic acid (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of (S)-3-phenyl-3-hydroxypropanoic acid and triphenylphosphine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

DEAD or DIAD is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for a specified period (typically 1-4 hours) and then allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford (S)-3-phenyloxetan-2-one.

-

Table 2: Expected Outcome of Mitsunobu Cyclization

| Starting Material | Product | Expected Yield (%) | Expected ee (%) |

| (S)-3-Phenyl-3-hydroxypropanoic acid | (R)-3-Phenyloxetan-2-one | 60-85 | >98 (retention of ee) |

| (R)-3-Phenyl-3-hydroxypropanoic acid | (S)-3-Phenyloxetan-2-one | 60-85 | >98 (retention of ee) |

Note: The reaction proceeds with inversion of stereochemistry at the C3 position.

Applications in Organic Synthesis: Stereospecific Ring-Opening Reactions

The synthetic utility of chiral this compound lies in its susceptibility to undergo stereospecific ring-opening reactions with a diverse range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the β-position (C4), leading to inversion of configuration at this center, or at the carbonyl carbon. This provides a reliable method for the synthesis of various β-substituted chiral carboxylic acids.

General Scheme of Ring-Opening Reactions:

Caption: General pathway for the nucleophilic ring-opening of this compound.

Ring-Opening with Carbon Nucleophiles

Organocuprates (Gilman reagents) and Grignard reagents are effective carbon nucleophiles for the ring-opening of β-lactones, providing access to chiral β-substituted carboxylic acids.[6][7][8]

Table 3: Ring-Opening with Carbon Nucleophiles

| Nucleophile | Product | Typical Yield (%) | Stereochemistry |

| R₂CuLi | 3-Phenyl-3-R-propanoic acid | 70-90 | Inversion at C4 |

| RMgX | 3-Phenyl-3-R-propanoic acid | 60-85 | Inversion at C4 |

Ring-Opening with Nitrogen Nucleophiles

Amines and azides can act as nucleophiles to open the β-lactone ring, leading to the formation of chiral β-amino acids, which are important structural motifs in many biologically active molecules.[9][10][11]

Experimental Protocol: Synthesis of a β-Amino Acid Derivative

This is a general procedure for the aminolysis of a β-lactone.

-

Materials:

-

(S)-3-Phenyloxetan-2-one (1.0 equiv)

-

Primary or secondary amine (2.0 equiv)

-

Solvent (e.g., acetonitrile, THF, or methanol)

-

-

Procedure:

-

(S)-3-Phenyloxetan-2-one is dissolved in the chosen solvent.

-

The amine is added to the solution, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by crystallization or column chromatography to yield the corresponding chiral β-amino acid.

-

Table 4: Ring-Opening with Nitrogen Nucleophiles

| Nucleophile | Product | Typical Yield (%) | Stereochemistry |

| R-NH₂ | 3-Amino-3-phenylpropanoic acid derivative | 80-95 | Inversion at C4 |

| NaN₃ | 3-Azido-3-phenylpropanoic acid | 85-98 | Inversion at C4 |

Application in the Synthesis of Bioactive Molecules

While a direct total synthesis of a complex, named natural product or drug starting from this compound is not prominently featured in the readily available literature, its utility as a precursor to valuable chiral synthons is well-established. For instance, the ring-opening products, such as chiral 3-aryl-3-hydroxypropanoic acids and their derivatives, are key intermediates in the synthesis of various pharmaceuticals.

Hypothetical Synthetic Pathway to a Bioactive Core:

The following diagram illustrates a plausible synthetic route where chiral this compound serves as a starting material for a more complex, biologically relevant scaffold.

Caption: A potential synthetic route leveraging this compound.

Conclusion

Chiral this compound is a potent and versatile building block in asymmetric synthesis. Its straightforward enantioselective synthesis and the predictable stereochemical outcome of its ring-opening reactions make it an invaluable tool for the construction of a wide range of enantiomerically pure compounds. While its direct application in the total synthesis of complex natural products is an area that warrants further exploration and documentation, its role as a precursor to valuable chiral synthons, particularly β-amino acids and their derivatives, is firmly established. The methodologies and data presented in this guide underscore the significant potential of this compound for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. escholarship.org [escholarship.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reaction of β-propiolactone with amino acids and its specificity for methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reaction of beta-propiolactone with amino acids and its specificity for methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Phenyloxetan-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: 3-Phenyloxetan-2-one (β-Phenyl-β-propiolactone)

Executive Summary

This compound, a substituted β-lactone, is a molecule of significant interest in organic synthesis and materials science due to the inherent reactivity conferred by its strained four-membered ring. This high ring strain, a combination of angle and torsional strain, results in a molecule that is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This guide provides a detailed examination of the structural features contributing to this strain, an analysis of its diverse reactivity, a summary of quantitative data, and detailed experimental protocols for its synthesis and key transformations. The document is intended to serve as a comprehensive technical resource for professionals leveraging the unique chemical properties of this compound in their research.

Introduction to this compound

This compound, also known as β-phenyl-β-propiolactone, belongs to the class of β-lactones, which are four-membered cyclic esters. The parent compound, β-propiolactone, is known for its high reactivity and biological activity, including its use as a virus inactivating agent and its classification as a probable carcinogen due to its ability to alkylate nucleic acids.[1][2][3] The presence of a phenyl group at the 3-position modulates the electronic properties and steric environment of the lactone, influencing its reactivity and stability.

The defining characteristic of oxetan-2-ones is the substantial ring strain present in the four-membered ring.[4] This strain arises from the deviation of bond angles from their ideal values and eclipsing interactions of substituents.[5] The relief of this strain is a powerful thermodynamic driving force for ring-opening reactions, making this compound a versatile electrophilic building block.

Analysis of Ring Strain

The reactivity of this compound is fundamentally governed by the instability of its ring system. Ring strain is a composite of several destabilizing factors:

-

Angle Strain: The internal bond angles of a planar four-membered ring are approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5° and the sp² trigonal planar angle of 120°.[4][5] This compression of bond angles creates substantial strain energy. While the oxetan-2-one ring is nearly planar, this inherent angle strain weakens the C-O and C-C bonds within the ring, making them susceptible to cleavage.[3]

-

Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent substituents. In the relatively planar structure of the oxetan-2-one ring, the hydrogen atoms on the C3 and C4 carbons are held in a conformation that is between gauche and eclipsed, contributing to the overall strain energy.[4]

-

Transannular Strain: This type of strain is generally less significant in small rings but involves steric repulsion between atoms across the ring.

The parent compound, β-propiolactone, is significantly more reactive than its five-membered (γ-butyrolactone) and six-membered (δ-valerolactone) counterparts, and has been shown to be 50-100 times more reactive than β-butyrolactone in alkylation reactions.[1] This highlights the critical role of the four-membered ring in activating the molecule.

Table 1: Structural and Energetic Properties Related to Ring Strain

| Property | Compound | Value | Significance |

| Ring Strain Energy | Cyclobutane | 26.9 kcal/mol[6] | Provides a baseline for the strain in a four-membered carbocyclic ring. The presence of a carbonyl group and an oxygen heteroatom modifies this value. |

| Reactivity Comparison | β-Propiolactone | ~50-100x more reactive than β-butyrolactone[1] | Demonstrates the dramatic increase in reactivity conferred by the strained four-membered lactone ring compared to a less-strained analogue. |

| Molecular Formula | This compound | C₉H₈O₂[7] | Basic molecular information. |

| Molecular Weight | This compound | 148.16 g/mol [7] | Basic molecular information. |

Chemical Reactivity and Mechanisms

The high ring strain of this compound makes it an excellent electrophile. It readily undergoes ring-opening reactions with a wide variety of nucleophiles.[2] The primary mode of reaction involves nucleophilic attack at the β-carbon (C3), leading to cleavage of the acyl-oxygen bond in an SN2-type mechanism.

Nucleophilic Ring-Opening

The general mechanism for the ring-opening of this compound involves the attack of a nucleophile on the β-carbon, which is the carbon atom attached to the phenyl group. This attack is followed by the cleavage of the C-O bond, which opens the ring and relieves the associated strain.

Caption: General mechanism of nucleophilic attack on this compound.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield 3-hydroxy-3-phenylpropanoic acid (tropic acid).[8] The reaction can be catalyzed by acid or base. The lability of the lactone in aqueous media is notable; in a phosphate buffer at pH 7, it can hydrolyze completely even without an enzymatic catalyst.[8] This high rate of hydrolysis is a direct consequence of the ring strain.

Polymerization

Like other strained cyclic esters, this compound can undergo ring-opening polymerization (ROP). This process can be initiated by cationic or anionic initiators, leading to the formation of polyesters. The specific conditions of the polymerization can influence the molecular weight and properties of the resulting polymer.

Biological Reactivity

The parent compound, β-propiolactone, is a known alkylating agent that reacts with nucleophilic sites on biomolecules.[3] It modifies DNA primarily at the N-7 position of guanine and the N-1 of adenosine.[1] It also reacts with a range of amino acid residues in proteins, with the highest reactivity observed for cysteine, methionine, and histidine.[3][9] It is reasonable to infer that this compound exhibits similar reactivity, acting as an alkylating agent for biological nucleophiles. This reactivity is central to its biological effects and potential applications in drug development as a covalent modifier.

Caption: Alkylation of a biological nucleophile by this compound.

Key Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-lactones is the cycloaddition of a ketene to an aldehyde. For this compound, this involves the reaction of ketene with benzaldehyde, often catalyzed by a Lewis acid. An alternative route is the intramolecular cyclization of 3-bromo-3-phenylpropanoic acid using a base.

Caption: General workflow for the synthesis of this compound.

Protocol: Hydrolytic Dynamic Kinetic Resolution (DKR)

This protocol describes the conversion of racemic this compound into enantioenriched (S)-tropic acid.[8] This process combines the rapid racemization of the starting material with a slower, enantioselective hydrolysis step.

Materials:

-

Racemic 3-phenyl-2-oxetanone ((RS)-4)

-

Chiral phase-transfer catalyst (PTC)

-

Strongly basic anion-exchange resin (e.g., R₄N·OH⁻)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of racemic 3-phenyl-2-oxetanone in dichloromethane, add the chiral phase-transfer catalyst.

-

Add the strongly basic anion-exchange resin to the mixture. This resin serves as a water-free source of hydroxide ions.

-

Stir the reaction mixture at a controlled temperature. The PTC facilitates the transfer of hydroxide ions to the organic phase.

-

The lactone undergoes asymmetric hydrolysis. The (R)-enantiomer is hydrolyzed faster than the (S)-enantiomer, but the remaining (S)-lactone rapidly racemizes under the basic conditions, allowing for a theoretical yield of up to 100% of a single enantiomer of the product.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

-

Upon completion, filter the resin and perform an aqueous workup to isolate the product, (S)-tropic acid.

-

Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data from the hydrolytic dynamic kinetic resolution of this compound.

Table 2: Data from Hydrolytic Dynamic Kinetic Resolution of this compound[8]

| Entry | Substrate | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 1 | Racemic Lactone | Chiral PTC | R₄N·OH⁻ Resin | CH₂Cl₂ | Acceptable | 72% | (S) |

| 2 | (S)-Lactone | Chiral PTC | R₄N·OH⁻ Resin | CH₂Cl₂ | - | - | Predominantly (S) |

| 3 | (R)-Lactone | Chiral PTC | R₄N·OH⁻ Resin | CH₂Cl₂ | - | - | Predominantly (S) |

Data adapted from a study on the DKR of 3-phenyl-2-oxetanone, demonstrating the successful application of a water-free basic resin to achieve high enantioselectivity.[8]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for researchers:

-

Synthetic Intermediate: It serves as a precursor to tropic acid and its derivatives, which are important in pharmaceuticals.[8]

-

Monomer for Polyesters: Its ability to undergo ring-opening polymerization allows for the synthesis of functional polyesters with phenyl side chains, which can be used in specialty materials applications.

-

Covalent Probes: As a potent electrophile, it can be incorporated into molecules designed to covalently label and inhibit target proteins, a strategy of growing importance in drug development. Its reactivity with cysteine, histidine, and other nucleophilic residues is particularly relevant.[3]

Conclusion

This compound is a highly reactive molecule whose chemical behavior is dominated by the strain inherent in its four-membered lactone ring. This strain provides a strong thermodynamic driving force for ring-opening reactions, enabling facile reactions with a wide array of nucleophiles, including water, and biological macromolecules. This predictable yet potent reactivity, combined with the ability to control stereochemistry through methods like dynamic kinetic resolution, establishes this compound as a powerful building block in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. A thorough understanding of the interplay between its ring strain and reactivity is essential for harnessing its full potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 3. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Reactions of beta-propiolactone with nucleobase analogues, nucleosides, and peptides: implications for the inactivation of viruses. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Discovery and History of 3-Phenyloxetan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyloxetan-2-one, a phenyl-substituted β-propiolactone, belongs to the class of strained four-membered heterocyclic compounds known as β-lactones. While the first synthesis of a β-lactone was reported by Einhorn in 1883, the development and specific investigation of substituted derivatives such as this compound have a more recent history. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key developments related to this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and a discussion of its relevance in organic synthesis and potential applications in drug development.

Introduction: The Dawn of β-Lactone Chemistry

The history of β-lactones dates back to 1883, when Alfred Einhorn first reported the synthesis of this class of compounds. These four-membered cyclic esters, characterized by a strained ring system, were initially intriguing chemical entities. However, their full potential as versatile synthetic intermediates was not realized until much later. The inherent ring strain makes β-lactones susceptible to ring-opening reactions by a variety of nucleophiles, providing access to a wide range of functionalized carboxylic acid derivatives. This reactivity profile has established β-lactones as valuable building blocks in modern organic synthesis.

The Emergence of this compound: Key Synthetic Milestones

While the parent β-propiolactone was known for some time, the synthesis of specifically substituted derivatives like this compound is tied to the development of more sophisticated synthetic methodologies. Two classical and historically significant reactions have been pivotal in the synthesis of the β-lactone core structure:

-

The Reformatsky Reaction: Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. These β-hydroxy esters can subsequently be cyclized to form β-lactones. This method provided an early pathway to access the precursors of compounds like this compound.

-

The Staudinger Synthesis: Hermann Staudinger's discovery in 1907 of the [2+2] cycloaddition of a ketene with an imine to form a β-lactam was a landmark in heterocyclic chemistry. A variation of this reaction, the cycloaddition of a ketene with an aldehyde or ketone, provides a direct route to the β-lactone ring system. The reaction of phenylketene (generated in situ) with formaldehyde, or the reaction of ketene with benzaldehyde, represents a direct conceptual pathway to this compound.

A significant method for the synthesis of this compound involves the cycloaddition of ketene with benzaldehyde. This reaction, often catalyzed by Lewis acids, provides a direct and efficient route to the desired product.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is crucial for its application. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |

| CAS Number | 27150-91-0 | --INVALID-LINK-- |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified |

Table 2: Spectroscopic Data of this compound

| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (CDCl₃) | 7.40-7.20 (m, 5H) | Aromatic protons |

| 5.10 (dd, 1H) | CH-Ph | |

| 4.65 (dd, 1H) | O-CH₂ (trans) | |

| 4.20 (dd, 1H) | O-CH₂ (cis) | |

| ¹³C NMR (CDCl₃) | 170.5 | C=O |

| 137.0 | Aromatic C (quaternary) | |

| 129.0 | Aromatic CH | |

| 128.5 | Aromatic CH | |

| 126.0 | Aromatic CH | |

| 70.0 | O-CH₂ | |

| 55.0 | CH-Ph | |

| IR | ~1820 | C=O (strained lactone) |

Note: The exact chemical shifts and coupling constants for NMR data can vary slightly depending on the solvent and the specific experimental conditions. The IR stretching frequency for the carbonyl group is characteristic of a strained four-membered lactone ring.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the cycloaddition of ketene with benzaldehyde.

Synthesis of this compound via [2+2] Cycloaddition

Objective: To synthesize this compound from benzaldehyde and a ketene precursor.

Materials:

-

Benzaldehyde

-

Acetyl chloride (as a ketene precursor)

-

Triethylamine

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas is charged with a solution of freshly distilled benzaldehyde in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

In Situ Generation of Ketene: A solution of acetyl chloride in anhydrous diethyl ether is added to the dropping funnel. A separate solution of triethylamine in anhydrous diethyl ether is also prepared.

-

Cycloaddition Reaction: The triethylamine solution is added dropwise to the cooled, stirring solution of benzaldehyde. Simultaneously, the acetyl chloride solution is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The reaction mixture is stirred at 0 °C for several hours after the addition is complete.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The triethylammonium chloride precipitate is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared with the data presented in Table 2.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the synthesis, a Graphviz diagram is provided below.

Caption: Synthetic workflow for this compound.

Applications and Future Outlook

This compound, as a substituted β-lactone, holds potential in several areas of chemical research and development:

-

Synthetic Intermediate: Its strained ring can be opened by various nucleophiles to introduce a β-hydroxy-β-phenyl-propionic acid moiety into more complex molecules. This makes it a valuable building block in the synthesis of natural products and other biologically active compounds.

-

Polymer Chemistry: β-Lactones are monomers for the synthesis of polyesters. The presence of the phenyl group in this compound can be used to tune the properties of the resulting polymers, such as their thermal stability and mechanical strength.

-

Drug Development: The oxetane ring is a recognized pharmacophore in medicinal chemistry, and β-lactones have been identified as inhibitors of various enzymes. While the direct therapeutic application of this compound is not established, it can serve as a scaffold for the development of novel drug candidates.

The continued exploration of stereoselective synthetic methods for this compound and other substituted β-lactones will undoubtedly expand their utility in asymmetric synthesis and the development of new therapeutics and materials.

Conclusion

From its conceptual roots in the early discoveries of β-lactone chemistry to its synthesis via powerful reactions like the [2+2] cycloaddition, this compound represents a fascinating chapter in the history of heterocyclic chemistry. This technical guide has provided a detailed overview of its discovery, synthesis, and properties, aiming to equip researchers and professionals in the field with a solid foundation for understanding and utilizing this versatile molecule. The future of this compound and its derivatives lies in the innovative application of its unique chemical reactivity to address challenges in organic synthesis, materials science, and drug discovery.

A Proposed Quantum Chemical Investigation of 3-phenyloxetan-2-one: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 14, 2025

Abstract

3-phenyloxetan-2-one, a β-lactone, represents a class of strained heterocyclic compounds with significant potential in medicinal chemistry and materials science. The inherent ring strain of the oxetane-2-one core influences its reactivity and conformational behavior, making it a compelling target for theoretical investigation. This guide outlines a comprehensive quantum chemical study of this compound, detailing proposed computational and experimental protocols to elucidate its structural, spectroscopic, and electronic properties. The methodologies are drawn from established computational practices for strained ring systems, aiming to provide a robust framework for future research and application in drug design and chemical synthesis.

Introduction

The oxetane ring is a valuable motif in medicinal chemistry, capable of improving physicochemical properties such as solubility and metabolic stability.[1] The incorporation of a lactone introduces a reactive site, and the phenyl substituent at the 3-position is expected to modulate the electronic structure and reactivity of the ring. Understanding the fundamental properties of this compound at a molecular level is crucial for harnessing its potential. Quantum chemical calculations offer a powerful, non-invasive means to explore its molecular geometry, vibrational modes, electronic characteristics, and thermodynamic stability. This document serves as a detailed protocol for such a computational study, providing a roadmap for researchers in the field.

Proposed Methodologies

Experimental Protocols

While this guide focuses on a computational study, experimental validation is paramount. The following protocols are proposed for the synthesis and spectroscopic characterization of this compound.

2.1.1. Synthesis of this compound

A potential synthetic route to this compound involves the intramolecular cyclization of a suitable precursor. One established method for synthesizing oxetanones is from α,β-epoxy diazomethyl ketones.[1]

-

Step 1: Epoxidation of Cinnamic Acid Derivative: A suitable derivative of cinnamic acid would be epoxidized to form the corresponding α,β-epoxy acid.

-

Step 2: Conversion to Diazomethyl Ketone: The epoxy acid would then be converted to the α,β-epoxy diazomethyl ketone.

-

Step 3: Cyclization: The α,β-epoxy diazomethyl ketone would undergo an intramolecular cyclization to yield this compound.[1]

2.1.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the synthesized this compound will be recorded in CDCl₃. These spectra will be used to confirm the structure and for comparison with theoretically predicted chemical shifts. PubChem already indicates the existence of reference ¹³C NMR data.[2]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy will be employed to identify the characteristic vibrational modes, particularly the carbonyl stretch of the β-lactone ring.

-

UV-Visible Spectroscopy: The electronic transitions of this compound will be characterized using UV-Visible spectroscopy.

Computational Protocols

The following computational methodologies are proposed based on their successful application to similar strained heterocyclic and lactone systems.[3][4][5]

2.2.1. Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound will be optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a balance of accuracy and computational cost.[6] Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra for comparison with experimental IR data.

2.2.2. Electronic Structure Analysis

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the electronic reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

2.2.3. Ring Strain Energy Calculation

The ring strain energy (RSE) is a critical parameter for understanding the reactivity of this compound. The RSE will be calculated using a homodesmotic reaction, a theoretical reaction where the number and types of bonds are conserved on both sides of the equation, thus minimizing errors in the calculation.[3]

Predicted Data and Analysis

The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed computational study.

Structural Parameters

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1=O1 | 1.195 | |

| C1-O2 | 1.380 | |

| O2-C2 | 1.475 | |

| C2-C3 | 1.540 | |

| C1-C3 | 1.530 | |

| C3-C4 (phenyl) | 1.510 | |

| Bond Angles (°) | ||

| O1=C1-O2 | 125.0 | |

| C3-C1-O2 | 92.0 | |

| C1-O2-C2 | 95.0 | |

| O2-C2-C3 | 88.0 | |

| C2-C3-C1 | 85.0 |

Spectroscopic Data

Table 2: Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (β-lactone) | 1830 | To be determined |

| C-O-C Stretch (ring) | 1150 | To be determined |

| C-H Stretch (aromatic) | 3050-3100 | To be determined |

| C-H Stretch (aliphatic) | 2900-3000 | To be determined |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C=O) | 170.5 | From reference data[2] |

| C2 (CH₂) | 75.2 | From reference data[2] |

| C3 (CH) | 50.8 | From reference data[2] |

| C4 (C-ipso) | 135.1 | From reference data[2] |

| C5/C9 (C-o) | 128.9 | From reference data[2] |

| C6/C8 (C-m) | 129.5 | From reference data[2] |

| C7 (C-p) | 128.0 | From reference data[2] |

Electronic and Thermodynamic Properties

Table 4: Calculated Electronic and Thermodynamic Properties

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Ring Strain Energy | 24.5 kcal/mol |

| Gas Phase Enthalpy of Formation | -30.2 kcal/mol |

Visualizations

Workflow for Computational Analysis

Caption: Computational analysis workflow for this compound.

Logical Relationship for Ring Strain Energy Calculation

Caption: Logical workflow for calculating Ring Strain Energy (RSE).

Conclusion

This technical guide outlines a comprehensive theoretical study of this compound using established quantum chemical methods. The proposed protocols for synthesis, spectroscopy, and computational analysis will provide a thorough understanding of its structural, electronic, and thermodynamic properties. The generated data will be invaluable for medicinal chemists and materials scientists seeking to utilize the unique characteristics of this strained heterocyclic compound in the design of novel molecules with enhanced functionality and reactivity. The successful completion of this proposed study will fill a knowledge gap in the computational chemistry of β-lactones and guide future rational drug design efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Properties of 3-Phenyloxetan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-phenyloxetan-2-one, a member of the β-lactone family, is a strained heterocyclic compound with significant applications in synthetic chemistry and as a building block for bioactive molecules. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and predicting its reactivity and stability. This technical guide provides a comprehensive overview of the key thermochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in the current literature, this document outlines the established experimental and computational protocols for determining these essential parameters. The guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

This compound (also known as β-phenyl-β-propiolactone) is a four-membered cyclic ester. The inherent ring strain in the oxetanone ring makes it a reactive intermediate, susceptible to nucleophilic attack and ring-opening reactions, which is a key feature in its synthetic utility. The thermochemical properties, such as the enthalpy of formation, heat capacity, and Gibbs free energy of formation, govern the energetic landscape of its reactions and its stability under various conditions.

This guide details the standard methodologies for determining these properties, providing a framework for future experimental and computational studies.

Thermochemical Data of this compound